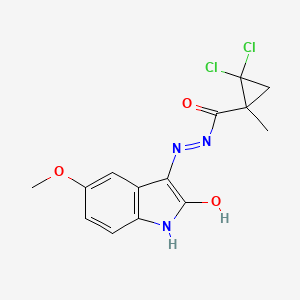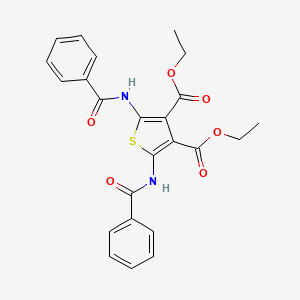
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as FDNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydropyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to involve modulation of the dopaminergic system. This compound has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased dopamine activity may be responsible for the antidepressant and anxiolytic effects of this compound. Additionally, this compound has been shown to activate alpha-adrenergic receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may be responsible for the antidepressant and anxiolytic effects of this compound. Additionally, this compound has been shown to activate alpha-adrenergic receptors, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, this compound has been extensively studied, and its biochemical and physiological effects are well understood. However, this compound also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. One area of interest is the potential use of this compound in the treatment of neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the pathways involved in its effects. Finally, the development of new analogs of this compound may lead to compounds with improved efficacy and reduced side effects.
合成法
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction between 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including reduction of the nitro group to an amine, followed by condensation with the ketone group and reduction of the resulting imine to the corresponding amine. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of monoamine oxidase A and B, activation of alpha-adrenergic receptors, and modulation of the dopaminergic system. These effects make this compound a promising candidate for the study of various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-19-11-16(18(23(24)25)12-20(19)27-2)13-22-9-7-15(8-10-22)14-3-5-17(21)6-4-14/h3-7,11-12H,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACJHFRESJWWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)

![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)